2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone

Catalog No.
S13690820
CAS No.
M.F
C17H14ClNO
M. Wt
283.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethan...

Product Name

2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone

IUPAC Name

2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

InChI

InChI=1S/C17H14ClNO/c1-11-6-8-12(9-7-11)17-16(15(20)10-18)13-4-2-3-5-14(13)19-17/h2-9,19H,10H2,1H3

InChI Key

GSXFQXBOVBGOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl

2-Chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone is a complex organic compound characterized by the presence of an indole moiety, which is a significant structural feature in many biologically active compounds. The chemical formula for this compound is C16H14ClNOC_{16}H_{14}ClNO, and it exhibits properties typical of indole derivatives, making it a subject of interest in medicinal chemistry.

The indole structure is known for its role in various biological processes and its presence in amino acids such as tryptophan. This compound's unique structure includes a chloro group and a phenyl ring substituted with a methyl group, contributing to its potential biological activities and applications in pharmacology.

Typical of indole derivatives, including:

  • Electrophilic Aromatic Substitution: The presence of the chloro group makes it susceptible to electrophilic attack, allowing for further substitution reactions.
  • Nucleophilic Substitution: The carbonyl group in the ethanone structure can participate in nucleophilic attack, facilitating the formation of more complex derivatives.
  • Rearrangements: Under certain conditions, the compound may undergo rearrangements leading to different structural isomers.

Research indicates that 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of indole, including this compound, possess significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger and Candida albicans .
  • Anti-inflammatory Effects: Some derivatives have demonstrated effectiveness in reducing inflammation in animal models, suggesting potential therapeutic uses .
  • Antiviral Activity: Certain indole derivatives are being investigated for their ability to inhibit viral replication, particularly in the context of dengue virus .

The synthesis of 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone can be achieved through several methods:

  • Bartoli Indole Synthesis: This method involves the reaction of an appropriate phenylhydrazine with an α-halo ketone to form the indole structure.
  • Bischler-Napieralski Reaction: This approach can be adapted for synthesizing indole derivatives by cyclizing N-acylated tryptamines.
  • Direct Halogenation: The introduction of the chloro group can be performed via electrophilic halogenation reactions on suitable precursors.

These synthetic routes allow for the introduction of various substituents at different positions on the indole ring, enabling the development of a library of related compounds.

The applications of 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone extend across various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead compound in drug discovery programs targeting infections or inflammatory diseases.
  • Chemical Research: It can be utilized as a building block for synthesizing more complex molecules with desired pharmacological properties.
  • Agricultural Chemistry: Potential applications may include developing agrochemicals that exploit its antimicrobial properties.

Interaction studies involving 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone focus on its binding affinity to biological targets. Preliminary studies suggest interactions with:

  • Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors: Investigations into its effects on various receptors could elucidate its mechanism of action and therapeutic potential.

These studies are crucial for understanding how this compound could be integrated into therapeutic regimens.

Several compounds share structural similarities with 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1-(indoline-1-yl)ethanoneIndole core, chloro groupDemonstrated anti-inflammatory activity
2-Chloro-1-(5-fluoroindol-3-yl)ethanoneFluorine substitutionPotential antiviral properties
2-Chloro-1-(3-methylphenyl)ethanoneMethyl substitution on phenylExhibits distinct antimicrobial activity

These compounds highlight the diversity within indole derivatives while underscoring the unique characteristics of 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone due to its specific substituents and biological activities.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

283.0763918 g/mol

Monoisotopic Mass

283.0763918 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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